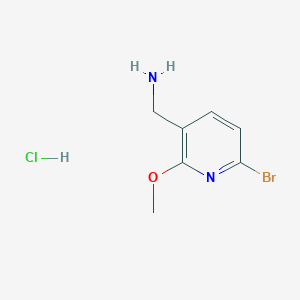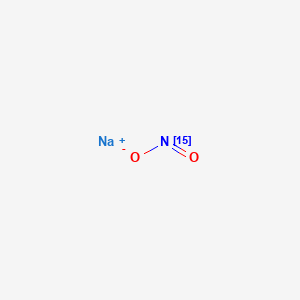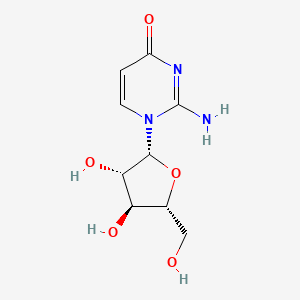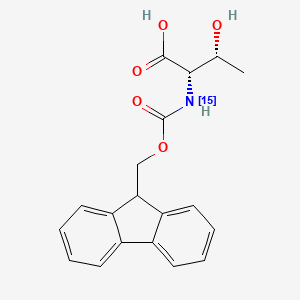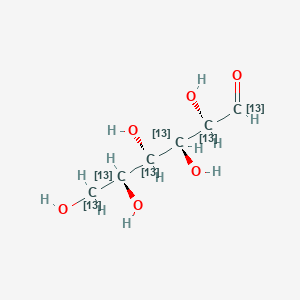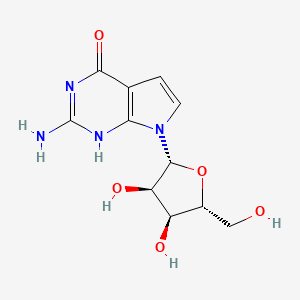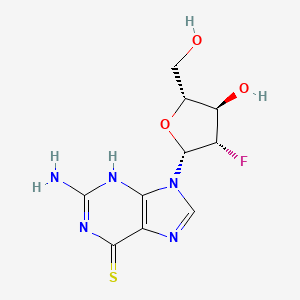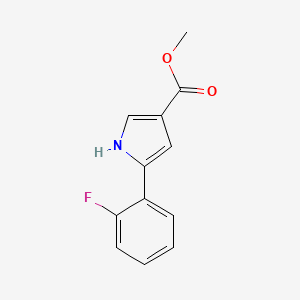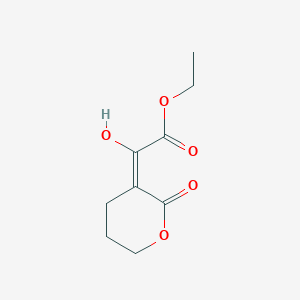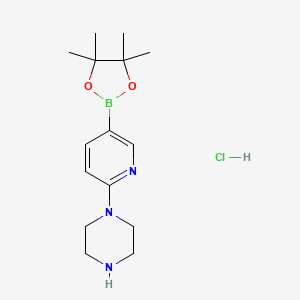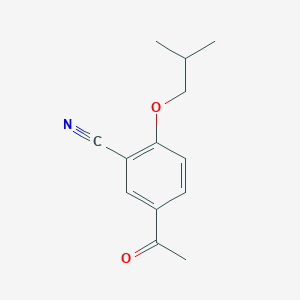
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Descripción general
Descripción
1-(3-Cyano-4-isobutoxyphenyl)ethanone is a chemical compound with the molecular formula C13H15NO2 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyano-substituted compounds are known to be involved in various chemical reactions leading to the construction of heterocycles .Aplicaciones Científicas De Investigación
Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams Study : Research by Li et al. (2019) on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone could inform about the solubility and phase behavior of similar compounds, which is crucial in the separation processes in pharmaceutical and chemical industries.
Fluorescent Probe Development for Biological Systems : A study by Fang et al. (2019) used 1-(2-Hydroxyphenyl)ethanone in developing a BODIPY-based fluorescent probe, indicating the potential of similar compounds in creating sensors for biological and chemical applications.
Lignin Degradation Research : The work of Kawai et al. (1988) on phenolic beta-1 lignin substructure model compounds may suggest applications of similar ethanone compounds in understanding and enhancing lignin degradation, which is vital in biofuel production and environmental remediation.
Pharmaceutical Degradation Studies : The study on the mechanochemistry of ibuprofen by Andini et al. (2012) shows the degradation pathways of pharmaceuticals. Similar research could be applied to 1-(3-Cyano-4-isobutoxyphenyl)ethanone for understanding its stability and degradation in pharmaceutical contexts.
Cytotoxicity Studies in Cancer Research : The work by Lee et al. (2006) on sesquiterpene hydroperoxides and their cytotoxicity against human tumor cells indicates that similar compounds might be explored for potential anticancer properties.
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a potent and selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the synthesis of uric acid, a byproduct of purine metabolism .
Mode of Action
Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is the purine degradation pathway. In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine and hypoxanthine .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug has an elimination half-life of approximately 5 to 8 hours . It is excreted in both urine (approximately 49%, mostly as metabolites, 3% as unchanged drug) and feces (approximately 45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels. This can help to prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .
Propiedades
IUPAC Name |
5-acetyl-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHMDQAWJYXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




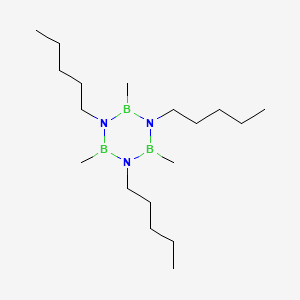
![2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine HCl](/img/structure/B8047813.png)
